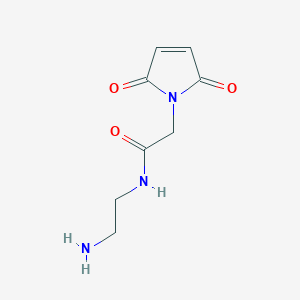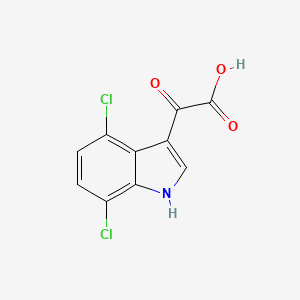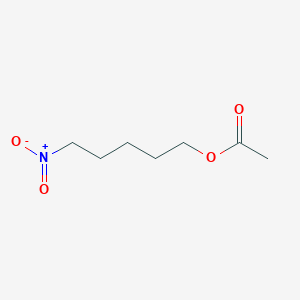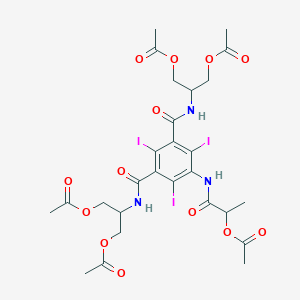![molecular formula C18H10Br2N2O2 B12286125 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro- CAS No. 84632-54-2](/img/structure/B12286125.png)
Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3,6-Bis(4-bromophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione est un composé hétérocyclique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau pyrrolo[3,4-c]pyrrole avec deux groupes 4-bromophényle liés aux positions 3 et 6. Sa structure distincte en fait un candidat précieux pour la recherche en science des matériaux, en chimie et en biologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3,6-Bis(4-bromophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione implique généralement la réaction du 4-bromobenzaldéhyde avec des dérivés du pyrrole dans des conditions spécifiques. Une méthode courante comprend l'utilisation d'une réaction de condensation suivie d'une cyclisation pour former le noyau pyrrolo[3,4-c]pyrrole. La réaction est souvent réalisée en présence d'un catalyseur, tel que le palladium, et dans des conditions de température et de pression contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'adaptation du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 3,6-Bis(4-bromophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome sur les cycles phényle peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs comme les réactifs de Grignard ou les composés organolithiens.
Oxydation et réduction : Le composé peut subir une oxydation pour former des dérivés quinoniques ou une réduction pour former des dérivés dihydro.
Réactions de couplage : Il peut participer à des réactions de couplage de Suzuki ou de Heck pour former des structures plus complexes.
Réactifs et conditions courants
Catalyseurs au palladium : Utilisés dans les réactions de couplage.
Réactifs de Grignard : Pour les réactions de substitution.
Agents oxydants : tels que le permanganate de potassium pour les réactions d'oxydation.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés substitués de pyrrolo[3,4-c]pyrrole, des quinones et divers produits couplés en fonction des réactifs et des conditions utilisés .
Applications de la recherche scientifique
La 3,6-Bis(4-bromophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione a une large gamme d'applications dans la recherche scientifique :
Science des matériaux : Utilisé dans le développement de semi-conducteurs organiques et de matériaux photovoltaïques en raison de ses propriétés électroniques.
Chimie : Sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie et médecine : Enquête sur ses activités biologiques potentielles, y compris les propriétés anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans la production de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme par lequel la 3,6-Bis(4-bromophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerce ses effets dépend de son application. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs spécifiques, conduisant à l'inhibition ou à l'activation de certaines voies. Par exemple, son activité anticancéreuse pourrait être attribuée à l'inhibition des voies de prolifération cellulaire . En science des matériaux, ses propriétés électroniques sont exploitées pour améliorer l'efficacité des dispositifs électroniques organiques .
Applications De Recherche Scientifique
3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which 3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways . In materials science, its electronic properties are harnessed to improve the efficiency of organic electronic devices .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,6-Bis(4-chlorophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-méthylphényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-fluorophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Unicité
La 3,6-Bis(4-bromophényl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione est unique en raison de la présence d'atomes de brome, qui renforcent sa réactivité et permettent une fonctionnalisation supplémentaire. Cela en fait un composé polyvalent pour diverses applications de synthèse par rapport à ses analogues chlorés, méthylés ou fluorés .
Propriétés
Numéro CAS |
84632-54-2 |
|---|---|
Formule moléculaire |
C18H10Br2N2O2 |
Poids moléculaire |
446.1 g/mol |
Nom IUPAC |
1,4-bis(4-bromophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H10Br2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H |
Clé InChI |
CAWRULFLTGFYSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)


![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

